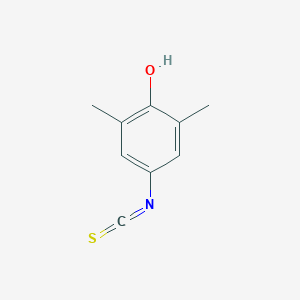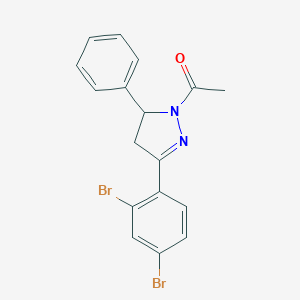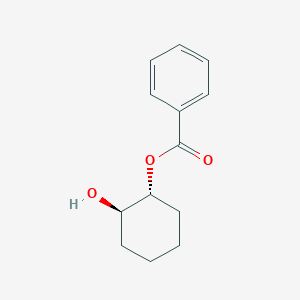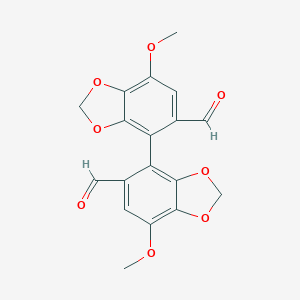![molecular formula C22H19N3OS B304781 5-imino-6-(4-isopropylbenzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304781.png)
5-imino-6-(4-isopropylbenzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-imino-6-(4-isopropylbenzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one, also known as LMT-28, is a thiazolo[3,2-a]pyrimidine derivative that has gained significant attention in recent years due to its potential therapeutic applications. It is a small molecule that has shown promising results in various preclinical studies, making it a potential candidate for further development as a therapeutic agent.
作用机制
The mechanism of action of 5-imino-6-(4-isopropylbenzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one is not yet fully understood. However, it is believed to act through multiple pathways, including the inhibition of key enzymes involved in cancer cell proliferation and the induction of apoptosis in cancer cells. 5-imino-6-(4-isopropylbenzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
5-imino-6-(4-isopropylbenzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the expression of various pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of NF-κB. 5-imino-6-(4-isopropylbenzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
实验室实验的优点和局限性
The advantages of using 5-imino-6-(4-isopropylbenzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one in lab experiments include its high potency, low toxicity, and ability to induce apoptosis in cancer cells. However, the limitations of using 5-imino-6-(4-isopropylbenzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one include its limited solubility and stability, which may affect its efficacy in vivo.
未来方向
There are several future directions for the development of 5-imino-6-(4-isopropylbenzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one as a therapeutic agent. One potential direction is the development of 5-imino-6-(4-isopropylbenzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one as a novel anti-cancer agent. Further studies are needed to determine the efficacy of 5-imino-6-(4-isopropylbenzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one in various cancer types and to elucidate its mechanism of action. Another potential direction is the development of 5-imino-6-(4-isopropylbenzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one as an anti-inflammatory agent. Further studies are needed to determine the efficacy of 5-imino-6-(4-isopropylbenzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one in various inflammatory diseases and to elucidate its mechanism of action. Additionally, the development of novel formulations of 5-imino-6-(4-isopropylbenzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one with improved solubility and stability may enhance its efficacy in vivo.
Conclusion:
In conclusion, 5-imino-6-(4-isopropylbenzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one is a thiazolo[3,2-a]pyrimidine derivative that has shown promising results in various preclinical studies. It has potential therapeutic applications as an anti-cancer and anti-inflammatory agent. Further studies are needed to fully understand its mechanism of action and to develop novel formulations with improved solubility and stability.
合成方法
The synthesis of 5-imino-6-(4-isopropylbenzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one involves the reaction of 2-aminothiazole, ethyl acetoacetate, and 4-isopropylbenzaldehyde in the presence of a catalyst. The reaction proceeds through a one-pot, three-component condensation reaction to form the thiazolo[3,2-a]pyrimidine scaffold. The resulting product is then subjected to further purification and characterization to obtain 5-imino-6-(4-isopropylbenzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one in its pure form.
科学研究应用
5-imino-6-(4-isopropylbenzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one has been extensively studied for its potential therapeutic applications. It has shown promising results in various preclinical studies, including its anti-cancer, anti-inflammatory, and anti-tumor properties. 5-imino-6-(4-isopropylbenzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one has been shown to induce apoptosis in cancer cells, inhibit the growth of tumors, and reduce inflammation in animal models.
属性
产品名称 |
5-imino-6-(4-isopropylbenzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
|---|---|
分子式 |
C22H19N3OS |
分子量 |
373.5 g/mol |
IUPAC 名称 |
(6Z)-5-imino-3-phenyl-6-[(4-propan-2-ylphenyl)methylidene]-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C22H19N3OS/c1-14(2)16-10-8-15(9-11-16)12-18-20(23)25-19(17-6-4-3-5-7-17)13-27-22(25)24-21(18)26/h3-14,23H,1-2H3/b18-12-,23-20? |
InChI 键 |
PQGZCCOKUZZUQX-PBOWYIGHSA-N |
手性 SMILES |
CC(C)C1=CC=C(C=C1)/C=C\2/C(=N)N3C(=CSC3=NC2=O)C4=CC=CC=C4 |
SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=N)N3C(=CSC3=NC2=O)C4=CC=CC=C4 |
规范 SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=N)N3C(=CSC3=NC2=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-(3,4-dichlorophenyl)-5-[4-(methyloxy)phenyl]-1-propanoyl-4,5-dihydro-1H-pyrazole](/img/structure/B304707.png)
![3-(2,4-dichlorophenyl)-5-[4-(methyloxy)phenyl]-1-propanoyl-4,5-dihydro-1H-pyrazole](/img/structure/B304708.png)
![3-[[5-[4-(2-Bromoethyl)phenyl]-1,3-oxathiol-2-ylidene]amino]benzoic acid](/img/structure/B304710.png)
![2-[[2-(4-Bromophenyl)-1,3-dioxolan-2-yl]methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B304713.png)

![N-benzyl-N-[1,2-diphenyl-2-(phenylsulfanyl)ethyl]amine](/img/structure/B304716.png)
![2-[[5-(4-chlorophenyl)-11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B304717.png)
![5-amino-1-phenyl-6-sulfanylidene-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B304719.png)

![2-methyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B304721.png)